2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(Furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring a furan ring, an amide group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is the reaction of furan-2-carbaldehyde with an amine, followed by subsequent reactions to introduce the trifluoromethyl group and the acetamide moiety. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors capable of handling high pressures and temperatures. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product. Continuous flow chemistry and microwave-assisted synthesis are also potential methods to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: : The trifluoromethyl group can be reduced to a trifluoromethylamine.
Substitution: : The amide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid
Reduction: : Trifluoromethylamine
Substitution: : Various substituted amides and amines
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery and development.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound's binding affinity to certain receptors or enzymes, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its combination of a furan ring, an amide group, and a trifluoromethyl group. Similar compounds include:
Furan-2-carboxylic acid: : Lacks the amide and trifluoromethyl groups.
Trifluoromethylamine: : Lacks the furan ring and amide group.
2-[(furan-2-ylmethyl)amino]acetamide: : Lacks the trifluoromethyl group.
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c15-14(16,17)11-5-1-2-6-12(11)19-13(20)9-18-8-10-4-3-7-21-10/h1-7,18H,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXERAWMFPDAYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CNCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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